molecular formula C9H9NO4 B027992 Dimethyl pyridine-2,5-dicarboxylate CAS No. 881-86-7

Dimethyl pyridine-2,5-dicarboxylate

Cat. No. B027992
CAS RN: 881-86-7
M. Wt: 195.17 g/mol
InChI Key: TUGSJNQAIMFEDY-UHFFFAOYSA-N
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Description

"Dimethyl pyridine-2,5-dicarboxylate" refers to a chemical compound with significant relevance in the field of organic chemistry. It is known for its distinct molecular structure and diverse chemical properties.

Synthesis Analysis

  • A novel method for synthesizing dimethyl pyridine-3,5-dicarboxylate involves PdCl2-catalyzed heterocyclotrimerization of methyl acrylate with urea in methanol/supercritical carbon dioxide, achieving a 75% yield under optimized conditions (Zou & Jiang, 2008).

Molecular Structure Analysis

  • The molecular structures of various complexes involving pyridine-2,5-dicarboxylate have been determined using X-ray diffraction techniques, revealing diverse coordination modes and intricate three-dimensional frameworks formed by hydrogen bonding and π-π stacking interactions (Çolak et al., 2009).

Chemical Reactions and Properties

  • The unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride in ethanol and tetrahydrofuran has been observed, proposing a hypothetical mechanism for this unusual reductive product (Tang, Zhang, & Yu, 2012).

Physical Properties Analysis

  • Investigations into the physical properties of pyridine-2,5-dicarboxylate complexes focus on their crystal structures, with significant findings in terms of molecular arrangements and intermolecular interactions (Çolak, Yeşilel, & Büyükgüngör, 2010).

Chemical Properties Analysis

  • Studies on the chemical properties of pyridine-2,5-dicarboxylate derivatives, including their reactivity and stability, have been conducted, revealing insights into their potential applications in various fields of chemistry (Wijtmans et al., 2004).

Scientific Research Applications

  • Catalyzed Heterocyclotrimerization : A novel and green method for synthesizing dimethyl pyridine-3,5-dicarboxylate involves PdCl2-catalyzed heterocyclotrimerization of methyl acrylate with urea in methanol/supercritical carbon dioxide, achieving a 75% isolated yield under optimized conditions (Zou & Jiang, 2008).

  • Free-Radical Substitution : Dimethyl pyridine-2,6-dicarboxylate is selectively substituted through free-radical reactions, involving Fenton-type reactions for free radical generation, followed by hydrogen abstraction from aldehydes or alcohols (Shelkov & Melman, 2005).

  • Unexpected Reduction Mechanism : The unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride is described, proposing a hypothetical mechanism for this unusual reductive product (Tang, Zhang & Yu, 2012).

  • Chromophore Synthesis : Novel chromophores based on dipicolinate, such as dimethyl 4-(4'-methoxystyryl)pyridine-2,6-dicarboxylate, are synthesized and characterized. Their photoluminescence and two-photon absorption properties are investigated (Xiao, Wang, Tao & Chen, 2010).

  • Microwave Irradiation Synthesis : The synthesis of pyridine 2,6-dicarboxylic acid involves microwave irradiation, significantly altering the traditional synthesis process (Zhang et al., 2010).

  • Catalytic Synthesis with Ionic Liquid : Dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridine-4-yl)vinyl)pyridine-2,6-dicarboxylate is synthesized using ionic liquid [bmim]OH as a catalyst. The ionic liquid can be recycled without a significant decrease in catalytic activity (Liu, Hu & Fu, 2018).

  • Pharmaceutical Synthesis Catalysis : 4-Dimethyl amino pyridine is a highly active catalyst used in acylation and esterification reactions in pharmaceutical synthesis, demonstrating its versatility in different chemical processes (Ji-gu, 2014).

  • Novel Synthesis Methods : A facile synthesis of pyridine dicarboxylic acid derivatives, such as dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate, is described, showing the influence of different nitrogen bases on the yield (Gu & Lu, 2010).

  • Hantzsch Condensation Reaction : Synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate via Hantzsch condensation reaction, promoting microwave irradiation under solvent-free conditions (Zhang, Pan & Liu, 2009).

  • Polyamide Synthesis and Characterization : Novel polyamides derived from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and hydantoin derivatives are synthesized and characterized, highlighting the potential of pyridine derivatives in polymer science (Faghihi & Mozaffari, 2008).

  • Complex Syntheses with Copper and Silver : Cu(II)-pyridine-2,5-dicarboxylate complexes with various ligands are synthesized and characterized, demonstrating the compound's versatility in forming different metal complexes (Çolak et al., 2009).

  • Catalyst in Synthesis of Dimethyl Carbonate : Poly(pyridine-2,5-diyl) is used as a support for CuCl2 in the synthesis of dimethyl carbonate by oxidative carbonylation of methanol, showing high catalytic activity and minimal corrosion (Sato, Yamamoto & Souma, 2000).

Safety And Hazards

Dimethyl pyridine-2,5-dicarboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

dimethyl pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGSJNQAIMFEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284116
Record name dimethyl pyridine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl pyridine-2,5-dicarboxylate

CAS RN

881-86-7
Record name 881-86-7
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Record name dimethyl pyridine-2,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,5-pyridine dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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